molecular formula C9H8N4O2 B1598337 4-(5-Methyl-tetrazol-1-yl)-benzoic acid CAS No. 64170-57-6

4-(5-Methyl-tetrazol-1-yl)-benzoic acid

Cat. No. B1598337
CAS RN: 64170-57-6
M. Wt: 204.19 g/mol
InChI Key: LKOPFDHSPOYDJO-UHFFFAOYSA-N
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Description

“4-(5-Methyl-tetrazol-1-yl)-benzoic acid” is a chemical compound that contains a benzene ring (from the “benzoic acid” part of the name), a tetrazole ring (a five-membered ring containing four nitrogen atoms and one carbon atom), and a methyl group (a carbon atom bonded to three hydrogen atoms). The “4-” and “5-” in the name indicate the positions of the tetrazole ring and the methyl group on the benzene ring .


Molecular Structure Analysis

The molecular structure of “4-(5-Methyl-tetrazol-1-yl)-benzoic acid” would be characterized by the presence of the benzene ring, the tetrazole ring, and the methyl group. The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

The reactivity of “4-(5-Methyl-tetrazol-1-yl)-benzoic acid” would be influenced by the presence of the benzene ring, the tetrazole ring, and the methyl group. The benzene ring is generally stable but can undergo electrophilic aromatic substitution reactions. The tetrazole ring is a heterocycle and can participate in various reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(5-Methyl-tetrazol-1-yl)-benzoic acid” would be influenced by its molecular structure. For example, the presence of the carboxylic acid group (-COOH) would likely make the compound acidic .

Scientific Research Applications

Coordination Polymers and Structural Diversity

4-(5-Methyl-tetrazol-1-yl)-benzoic acid plays a significant role in the synthesis of coordination polymers with various metal ions, leading to structures with unique properties and applications. Song et al. (2009) explored the in situ cycloaddition reactions of related tetrazole-benzoate ligands with Zn(II) and Co(II) salts, obtaining coordination polymers with different topologies and photoluminescent properties. The study highlights the influence of ligand modifications on the structural diversity and properties of metal complexes, demonstrating potential applications in materials science and catalysis (Weichao Song et al., 2009).

Corrosion Inhibition

Benzimidazole derivatives based on 4-(5-Methyl-tetrazol-1-yl)-benzoic acid analogs have been identified as efficient corrosion inhibitors for mild steel in acidic environments. Rbaa et al. (2020) synthesized and evaluated the anticorrosive performance of such compounds, revealing their potential to significantly reduce corrosion rates. This finding is crucial for industrial applications where corrosion resistance is paramount, offering a pathway to developing more effective and environmentally friendly corrosion inhibitors (M. Rbaa et al., 2020).

Luminescence Sensing

The application of 4-(5-Methyl-tetrazol-1-yl)-benzoic acid in the construction of coordination polymers also extends to the development of luminescent sensors. Zhang et al. (2017) synthesized a Zn(II) coordination polymer that exhibits high selectivity and sensitivity for detecting Al3+ ions in aqueous solutions through fluorescence enhancement. This work opens up new possibilities for the use of such coordination polymers as functional materials in sensing and detection technologies (Xiao Zhang et al., 2017).

properties

IUPAC Name

4-(5-methyltetrazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c1-6-10-11-12-13(6)8-4-2-7(3-5-8)9(14)15/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOPFDHSPOYDJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10390060
Record name 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Methyl-tetrazol-1-yl)-benzoic acid

CAS RN

64170-57-6
Record name 4-(5-methyl-1H-tetrazol-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10390060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)benzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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